8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester

Description

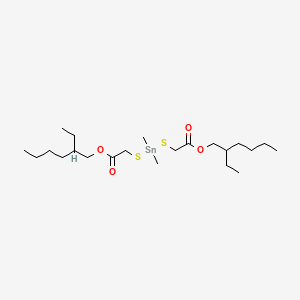

CAS Number: 15571-58-1 Molecular Weight: 751.8 g/mol Classification: Organotin compound Structure: Features a central tin (Sn) atom coordinated to sulfur and oxygen atoms, with 10-ethyl, 4,4-dimethyl, and 2-ethylhexyl ester substituents . Applications: Used as a stabilizer in plastics and food-contact materials, leveraging its ability to inhibit polymer degradation .

Properties

IUPAC Name |

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl-dimethylstannyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2S.2CH3.Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;;;/h2*9,13H,3-8H2,1-2H3;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBZWSDRFSFOO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CS[Sn](C)(C)SCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9028043 | |

| Record name | Methyltin mercaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57583-35-4 | |

| Record name | 2-Ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyltin bis(2-ethylhexyl thioglycolate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltin mercaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it forms stable complexes. This interaction can inhibit the activity of enzymes that rely on free thiol groups for their catalytic function. Additionally, the compound can bind to metal ions, affecting metalloproteins and metalloenzymes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt calcium signaling, which is crucial for various cellular processes. It also affects the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to thiol groups in proteins, forming stable complexes that inhibit enzyme activity. The compound can also interact with metal ions, disrupting the function of metalloproteins and metalloenzymes. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound has been shown to cause persistent oxidative stress and cellular damage in in vitro studies. In vivo studies have also indicated potential long-term effects on organ function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses can lead to severe neurological signs and even death in animal models. The compound’s toxicity is dose-dependent, with a clear threshold above which adverse effects become pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress response and detoxification. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Its metabolism involves conjugation with glutathione, followed by further processing and excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, particularly those with high levels of metalloproteins. Its distribution is influenced by its lipophilicity, allowing it to cross cell membranes and localize in lipid-rich compartments.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. The compound’s activity is influenced by its localization, as it can interact with mitochondrial proteins and affect mitochondrial function. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its biochemical effects.

Biological Activity

8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4,4-dimethyl-7-oxo-, 2-ethylhexyl ester, commonly referred to as DOTE (Dioctyltin bis(2-ethylhexyl mercaptoacetate)), is an organotin compound with significant biological activity and potential health implications. This compound is primarily utilized in industrial applications, particularly as a heat stabilizer in polyvinyl chloride (PVC) production. Its structure includes a stannatetradecanoate moiety characterized by sulfur and oxygen atoms, along with various alkyl substituents.

- Molecular Formula : C28H56O4S2Sn

- Molecular Weight : Approximately 751.79 g/mol

- CAS Number : 15571-58-1

- Physical State : Liquid

- Topological Polar Surface Area (TPSA) : Approximately 155 Ų

Synthesis

The synthesis of DOTE typically involves the reaction of dioctyltin oxide with 2-ethylhexyl mercaptoacetate under controlled conditions. The process includes purification steps to isolate the desired product from by-products and unreacted materials. Parameters such as temperature and reaction time are crucial for optimizing yield and purity.

DOTE interacts with biological systems primarily through enzyme inhibition and protein interaction. Organotin compounds like DOTE are known to disrupt normal cellular functions, leading to various biological effects including:

- Endocrine Disruption : Interference with hormonal functions.

- Immunotoxicity : Potential adverse effects on immune system functionality.

Toxicological Profile

DOTE has been classified as a substance of very high concern (SVHC) due to its hazardous properties, including:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Developmental Toxicity : Studies indicate potential developmental abnormalities in offspring following maternal exposure.

Case Studies

- In Vitro Studies :

- Animal Studies :

Summary of Findings

| Study Type | Findings |

|---|---|

| In Vitro | Minimal dermal toxicity; absorption rates differ between species |

| Animal Studies | Decreased thymus weights; potential for immunotoxic effects |

| Developmental Studies | Potential developmental abnormalities observed in offspring |

Pharmacokinetics

DOTE is absorbed and distributed throughout the body upon exposure. The metabolic pathways for organotin compounds typically involve biotransformation processes that lead to their eventual excretion. The compound's lipophilicity may contribute to its bioaccumulation potential in biological systems.

Environmental Impact

DOTE's classification as an SVHC reflects concerns regarding its environmental persistence and potential for bioaccumulation. Organotin compounds have been implicated in ecological risks, particularly affecting marine ecosystems where they can disrupt reproductive processes in aquatic organisms.

Comparison with Similar Compounds

Comparison with Analogous Organotin Compounds

Structural Analogues

a) 2-Ethylhexyl 4,4-Dibutyl-10-Ethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate

- CAS : 10584-98-2

- Molecular Weight : 639.58 g/mol

- Structure : Tin center bonded to dibutyl groups (C4H9) instead of dimethyl groups, with similar 2-ethylhexyl ester and thia-oxa backbone .

- Physical Properties :

b) Dioctyltin Bis(2-Ethylhexyl Thioglycolate)

Comparative Analysis: Key Properties

Mechanistic Insights

- Alkyl Chain Impact : Longer alkyl groups (e.g., octyl) enhance lipophilicity, increasing bioaccumulation and toxicity. Dimethyl and dibutyl variants exhibit faster degradation but retain significant ecotoxicological risks .

- Performance in Polymers : Dioctyl derivatives offer superior thermal stability in PVC, while dimethyl/dibutyl analogs are preferred in applications requiring lower environmental persistence .

Preparation Methods

General Synthetic Route

The primary method for preparing this compound involves the reaction of a dialkyltin oxide with a thioglycolic acid ester. The process typically follows these steps:

-

- Dialkyltin oxide (e.g., di-n-octyl tin oxide or dimethyltin oxide)

- Thioglycolic acid ester (specifically, 2-ethylhexyl thioglycolate)

-

- The dialkyltin oxide is suspended in water and heated to approximately 60°C.

- The thioglycolic acid ester is added gradually over about 30 minutes.

- The mixture is stirred at 60°C for an additional 30 minutes to ensure complete reaction.

-

- After reaction, the aqueous layer is separated.

- The organic phase is dried and filtered to yield the pure organotin mercaptide product.

This method yields a compound with high purity and good thermal stability, suitable for use as a PVC stabilizer.

Detailed Reaction Example

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Suspend di-n-octyl tin oxide in water | Heat to 60°C | Ensures dispersion for reaction |

| 2 | Add thioglycolic acid (2-ethylhexyl ester) | Add slowly over 30 minutes | Controlled addition prevents side reactions |

| 3 | Stir mixture | Maintain 60°C for 30 minutes | Completes esterification and complexation |

| 4 | Separate aqueous layer | Phase separation | Removes unreacted water-soluble impurities |

| 5 | Dry and filter product | Ambient or mild heating | Obtains pure organotin mercaptide |

Chemical Reaction Scheme

The reaction can be summarized as:

$$

\text{Dialkyltin oxide} + 2 \times \text{Thioglycolic acid 2-ethylhexyl ester} \rightarrow \text{Dialkyltin bis(2-ethylhexyl thioglycolate)} + H_2O

$$

Where the tin oxide reacts with two equivalents of the thioglycolic acid ester, forming the organotin mercaptide and water as a byproduct.

Variations and Related Compounds

- The dialkyltin oxide can vary (e.g., dimethyltin oxide, di-n-octyltin oxide), which affects the alkyl groups on the tin center and thus the final product's properties.

- The thioglycolic acid ester is usually the 2-ethylhexyl ester, providing good compatibility with polymers and plasticizing effects.

- For example, the compound 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate is prepared similarly by using di-n-octyl tin oxide instead of dimethyltin oxide.

Research Findings on Preparation Efficiency and Product Quality

- The reaction temperature of 60°C is optimal for balancing reaction rate and product stability.

- Slow addition of the thioglycolic acid ester is critical to avoid side reactions and ensure complete complexation.

- The product exhibits excellent thermal stability and transparency when used as a PVC stabilizer.

- No solvents or diluents are required in the refining process, resulting in a product with high chemical stability and pleasant luster.

- The process yields a product with low toxicity, with an oral LD50 in rats around 1277 mg/kg, indicating relative safety for handling.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Product |

|---|---|---|

| Reaction temperature | 60°C | Optimal for reaction completion and stability |

| Reaction time | ~1 hour total (30 min addition + 30 min stirring) | Ensures full conversion |

| Solvent | Water (suspension medium) | Facilitates phase separation |

| Starting materials ratio | 1 mole dialkyltin oxide : 2 moles thioglycolic acid ester | Stoichiometric for bis(ester) formation |

| Product isolation | Phase separation, drying, filtration | Yields pure, stable organotin mercaptide |

| Toxicity (oral LD50) | 1277 mg/kg (rat) | Relatively low toxicity |

Notes on Industrial Scale Preparation

- The described method is scalable and widely used in industrial settings for producing organotin stabilizers.

- The absence of organic solvents in the reaction reduces environmental and safety concerns.

- The product's compatibility with PVC and other polymers makes it commercially valuable.

- Quality control involves HPLC analysis using reverse phase columns with acetonitrile-water mobile phases, sometimes with phosphoric or formic acid for mass spectrometry compatibility.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of this organotin compound?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- 1H/13C NMR : Identify alkyl chains (e.g., 2-ethylhexyl, dibutyl groups) via proton splitting patterns and carbon environments. For example, the Sn-bound methyl groups resonate at δ ~0.8–1.2 ppm in 1H NMR .

- HRMS : Confirm molecular weight (e.g., 639.58 g/mol for C28H56O4S2Sn) with ESI-MS in positive ion mode, observing isotope patterns characteristic of tin (Sn, 10% natural abundance for ¹²⁰Sn) .

Q. How can the hydrolytic stability of this compound be evaluated under simulated environmental conditions?

- Experimental Design :

- Conditions : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C for 7–30 days. Monitor degradation via HPLC-UV or LC-MS .

- Key Metrics : Quantify breakdown products (e.g., 2-ethylhexyl mercaptoacetate, stannic oxides) and calculate half-life.

- Data Interpretation : Organotin compounds often degrade via Sn-S bond cleavage; compare results with structurally similar compounds (e.g., dibutyltin derivatives) to assess stability trends .

Q. What are the optimal storage conditions to prevent decomposition?

- Guidelines :

- Temperature : Store at –20°C in amber vials to minimize light-induced radical reactions.

- Solvent : Dissolve in anhydrous toluene or hexane to avoid hydrolysis (moisture sensitivity confirmed by CAS 10584-98-2 data) .

Advanced Research Questions

Q. How do substituent variations (e.g., butyl vs. octyl groups) impact toxicity in aquatic organisms?

- Comparative Analysis :

- Model Systems : Use Daphnia magna (EC50 assays) and zebrafish embryos to compare toxicity of 4,4-dibutyl vs. 4,4-dioctyl analogs .

- Mechanistic Insight : Longer alkyl chains (e.g., octyl) may reduce bioavailability but increase bioaccumulation potential due to lipophilicity (logP > 5) .

- Contradictions : Some studies report higher acute toxicity for dibutyl derivatives despite lower persistence; reconcile via metabolite profiling (e.g., butyltin vs. octyltin oxides) .

Q. What computational approaches predict the endocrine-disrupting potential of this compound?

- Strategy :

- Molecular Docking : Screen against human estrogen receptor (ERα) and androgen receptor (AR) using AutoDock Vina.

- QSAR Models : Apply ToxCast data to predict binding affinity based on structural descriptors (e.g., sulfur coordination, steric bulk) .

- Validation : Cross-reference with in vitro assays (e.g., ER/AR reporter gene assays) to validate computational predictions .

Q. How can contradictory data on environmental persistence be resolved?

- Case Study : Discrepancies in half-life (soil vs. water) may arise from:

- Matrix Effects : Organic-rich soils enhance adsorption (e.g., logKoc = 4.2), reducing bioavailability but prolonging persistence .

- Analytical Bias : Use isotope-labeled analogs (e.g., ¹¹⁹Sn) in LC-MS/MS to distinguish parent compound degradation from matrix interference .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.